Sulisatin

Description

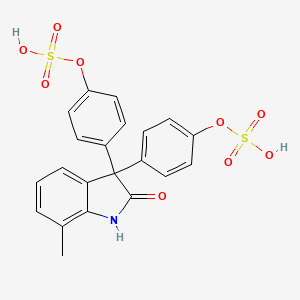

structure

Structure

2D Structure

3D Structure

Properties

CAS No. |

54935-03-4 |

|---|---|

Molecular Formula |

C21H17NO9S2 |

Molecular Weight |

491.5 g/mol |

IUPAC Name |

[4-[7-methyl-2-oxo-3-(4-sulfooxyphenyl)-1H-indol-3-yl]phenyl] hydrogen sulfate |

InChI |

InChI=1S/C21H17NO9S2/c1-13-3-2-4-18-19(13)22-20(23)21(18,14-5-9-16(10-6-14)30-32(24,25)26)15-7-11-17(12-8-15)31-33(27,28)29/h2-12H,1H3,(H,22,23)(H,24,25,26)(H,27,28,29) |

InChI Key |

URNFTLVCQLRCMN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C(C(=O)N2)(C3=CC=C(C=C3)OS(=O)(=O)O)C4=CC=C(C=C4)OS(=O)(=O)O |

Appearance |

Solid powder |

Other CAS No. |

54935-03-4 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

DAN 603 Laxitex sodium sulisatin sulisatin sulisatin sodium |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of Substituted Isatin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Isatin (1H-indole-2,3-dione), an endogenous heterocyclic compound, has emerged as a "privileged scaffold" in medicinal chemistry. Its versatile structure allows for substitutions at various positions, leading to a vast library of derivatives with a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the significant biological activities of substituted isatin derivatives, focusing on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. Detailed experimental protocols for key assays and a summary of quantitative data are presented to facilitate further research and drug development in this promising area.

Anticancer Activity: Targeting Multiple Hallmarks of Cancer

Substituted isatin derivatives have demonstrated potent cytotoxic and antiproliferative effects against a wide range of human cancer cell lines.[1][2] Their mechanisms of action are multifaceted, targeting key signaling pathways and cellular processes involved in cancer progression.

Mechanistic Insights

The anticancer effects of isatin derivatives are often attributed to their ability to modulate several critical signaling pathways:

-

Kinase Inhibition: A primary mechanism is the inhibition of various protein kinases that are often dysregulated in cancer. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target, and its inhibition by isatin derivatives can suppress angiogenesis, a crucial process for tumor growth and metastasis.[3]

-

Induction of Apoptosis: Many isatin derivatives trigger programmed cell death (apoptosis) in cancer cells. This is often achieved through the activation of caspases, particularly caspase-3, and the regulation of the Bcl-2 family of proteins.

-

Cell Cycle Arrest: These compounds can halt the cell cycle at different phases (e.g., G0/G1 or G2/M), preventing cancer cell proliferation.[2]

-

Tubulin Polymerization Inhibition: Some derivatives interfere with the dynamics of microtubules by inhibiting tubulin polymerization, leading to mitotic arrest and apoptosis.[2]

The following diagram illustrates some of the key signaling pathways targeted by anticancer isatin derivatives.

Caption: Anticancer mechanisms of isatin derivatives.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC₅₀) values of representative substituted isatin derivatives against various human cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 5-Bromo-isatin derivative | MCF-7 (Breast) | 1.56 | |

| Isatin-triazole hybrid | MGC-803 (Gastric) | 9.78 | |

| Bis-(indoline-2,3-dione) derivative | MCF-7 (Breast) | 0.0028 | |

| Isatin-hydrazone derivative | IM-9 (Myeloma) | 7.92 ± 1.03 | |

| Isatin-coumarin hybrid | SW620 (Colon) | <10 | |

| Moxifloxacin-isatin hybrid | DU-145 (Prostate, MDR) | 32 - 77 | |

| 3,3′-(hydrazine-1,2-diylidene)bis(5-methylindolin-2-one) | Various | 4 - 13 | |

| Quinoline-isatin derivative 13 | Caco-2 (Colon) | 9.3 | |

| Quinoline-isatin derivative 14 | Caco-2 (Colon) | 5.7 | |

| Quinoline-isatin derivative 14 | MDA-MB-231 (Breast) | 9 | |

| Benzofuran–isatin hybrid 14g | A549, HepG2, MCF-7, PC-3, HeLa | 77.2 - 88.9 | |

| Benzofuran–isatin hybrid 14h | A549, HepG2, MCF-7, PC-3, HeLa | 65.4 - 89.7 | |

| Ciprofloxacin/gatifloxacin-1,2,3-triazole-isatin hybrid 15i | A549, HepG2, SF-268 | 78.1 - 90.7 | |

| Isatin derivative 1 | HCT-116 (Colon) | 3.31 | |

| Isatin derivative 1 | MCF-7 (Breast) | 1.84 |

Note: Cytotoxicity of some isatin derivatives against normal cell lines has been evaluated, with some compounds showing lower toxicity to normal cells compared to cancer cells, indicating a favorable therapeutic window.

Antimicrobial Activity: A Broad Spectrum of Action

Isatin derivatives have demonstrated significant activity against a wide range of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as fungi.

Mechanistic Insights

The antimicrobial action of isatin derivatives is not fully elucidated but is thought to involve multiple mechanisms, including:

-

Inhibition of Microbial Enzymes: Isatin derivatives may inhibit essential microbial enzymes, such as dihydrofolate reductase (DHFR), disrupting metabolic pathways necessary for microbial survival.

-

Disruption of Cell Wall Synthesis: Some derivatives may interfere with the synthesis of the bacterial cell wall.

-

Inhibition of Biofilm Formation: Several isatin-based compounds have been shown to inhibit the formation of biofilms, which are communities of microbes that are notoriously resistant to antibiotics.

Quantitative Data: In Vitro Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of various isatin derivatives against different microbial strains.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Isatin-thiazole derivative 7b | Escherichia coli ATCC 25922 | (8x better than chloramphenicol) | |

| Isatin-thiazole derivative 7d | Escherichia coli ATCC 25922 | (8x better than chloramphenicol) | |

| Isatin-thiazole derivative 14b | Escherichia coli ATCC 25922 | (8x better than chloramphenicol) | |

| Isatin-thiazole derivative 7f | MRSA ATCC 43300 | (8x better than chloramphenicol) | |

| Isatin-thiazole derivative 7h | Candida albicans ATCC 10231 | (Equivalent to Nystatin) | |

| Isatin-thiazole derivative 11f | Candida albicans ATCC 10231 | (Equivalent to Nystatin) | |

| Isatin | Campylobacter jejuni & C. coli | <1.0 - 16.0 | |

| Curcumin-isatin hybrid 115 | E. faecalis, S. aureus, P. aeruginosa, E. coli | 6.25 | |

| Isatin–quinoline conjugate 11a | MRSA | (Inhibition Zone: 47.33 ± 0.60 mm) | |

| Isatin–quinoline conjugates 10 & 11 | Various | 0.006 - 2.5 |

Antiviral Activity: Combating Viral Infections

Historically, isatin derivatives, such as methisazone, were among the first synthetic antiviral agents. Modern research continues to explore their potential against a variety of viruses, including human immunodeficiency virus (HIV), herpes simplex virus (HSV), and coronaviruses.

Mechanistic Insights

The antiviral mechanisms of isatin derivatives are virus-specific but can include:

-

Inhibition of Viral Enzymes: A key target is the viral reverse transcriptase in retroviruses like HIV.

-

Inhibition of Viral Replication: Isatin derivatives can interfere with various stages of the viral life cycle, including attachment, entry, and replication.

-

Inhibition of Viral Proteases: Some derivatives have been shown to inhibit viral proteases that are essential for viral maturation.

Quantitative Data: In Vitro Antiviral Activity

The following table summarizes the 50% effective concentration (EC₅₀) of isatin derivatives against different viruses.

| Compound/Derivative | Virus | EC₅₀ | Reference |

| Norfloxacin-isatin Mannich base 1a | HIV-1 | 11.3 µg/mL | |

| Norfloxacin-isatin Mannich base 1b | HIV-1 | 13.9 µg/mL | |

| Isatin β-thiosemicarbazone 10c | HIV-1 (CEM cell line) | 2.62 - 3.40 µM | |

| Isatin β-thiosemicarbazone 10f | HIV-1 (CEM cell line) | 2.62 - 3.40 µM | |

| Isatin β-thiosemicarbazone 10i | HIV-1 (CEM cell line) | 2.62 - 3.40 µM | |

| Schiff' base of isatin 6 | HIV-1 | 8 - 15.3 µg/mL | |

| Schiff' base of isatin 7 | HIV-2 | 41.5 - 125 µg/mL | |

| Aminopyrimidinimino isatin 9l | HIV-1 | 12.1 - 62.1 µg/mL |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Substituted isatin derivatives have shown promising anti-inflammatory properties in various in vivo models.

Mechanistic Insights

The anti-inflammatory effects of these compounds are linked to the modulation of key inflammatory pathways:

-

Inhibition of Cyclooxygenase (COX) Enzymes: Similar to nonsteroidal anti-inflammatory drugs (NSAIDs), some isatin derivatives can inhibit COX-1 and COX-2 enzymes, thereby reducing the production of prostaglandins.

-

Modulation of Pro-inflammatory Cytokines: Isatin derivatives can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6).

-

Inhibition of Nitric Oxide (NO) Production: Overproduction of nitric oxide is a hallmark of inflammation, and isatin derivatives can inhibit its synthesis.

-

NF-κB and MAPK Signaling Pathways: These compounds can interfere with the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central regulators of the inflammatory response.

The diagram below illustrates the key inflammatory signaling pathways modulated by isatin derivatives.

Caption: Anti-inflammatory mechanisms of isatin derivatives.

Quantitative Data: In Vivo Anti-inflammatory Activity

The following table presents data on the in vivo anti-inflammatory activity of isatin derivatives in the carrageenan-induced paw edema model in rats.

| Compound/Derivative | Dose (mg/kg) | Edema Reduction (%) | Reference |

| Isatin-carbamate derivative 3a | Not specified | Highest activity in series | |

| Isatin-mannich base b3 | Not specified | Significant reduction | |

| 5-Cl isatin derivative VIIc | 100 | 65 | |

| 5-Br isatin derivative VIId | 100 | 63 | |

| 7-Cl isatin derivative VIIi | 100 | 62 | |

| 7-Br isatin derivative VIIj | 100 | 60 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of substituted isatin derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol outlines the determination of the cytotoxic effects of isatin derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Caption: Workflow for the MTT cytotoxicity assay.

Materials:

-

Human cancer cell lines

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

96-well sterile culture plates

-

Substituted isatin derivatives

-

Dimethyl sulfoxide (DMSO)

-

MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare stock solutions of the isatin derivatives in DMSO. Serially dilute the stock solutions with culture medium to obtain the desired final concentrations. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of isatin derivatives against bacterial and fungal strains.

Materials:

-

Bacterial and fungal strains

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

-

96-well sterile microtiter plates

-

Substituted isatin derivatives

-

Standard antibiotic/antifungal agents

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microbial strain in the appropriate broth to a density of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: Prepare a stock solution of the isatin derivative in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution of the compound in the broth in the wells of a 96-well plate.

-

Inoculation: Add the microbial inoculum to each well. Include a positive control (broth with inoculum and no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 35°C for 48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antiviral Activity Assessment: Plaque Reduction Assay

This protocol details the evaluation of the antiviral activity of isatin derivatives against plaque-forming viruses.

Materials:

-

Host cell line susceptible to the virus

-

Virus stock

-

Cell culture medium

-

Substituted isatin derivatives

-

Agarose or methylcellulose overlay medium

-

Crystal violet staining solution

Procedure:

-

Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.

-

Compound Treatment and Infection: Pre-treat the cell monolayers with different concentrations of the isatin derivative for 1-2 hours. Then, infect the cells with the virus at a known multiplicity of infection (MOI).

-

Overlay: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a medium containing agarose or methylcellulose and the corresponding concentrations of the isatin derivative.

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until viral plaques are visible.

-

Plaque Visualization: Fix the cells with a formaldehyde solution and stain with crystal violet to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC₅₀ value is the concentration that reduces the number of plaques by 50%.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This protocol describes the assessment of the anti-inflammatory effects of isatin derivatives in a rat model of acute inflammation.

Materials:

-

Wistar rats (150-200 g)

-

1% Carrageenan solution in saline

-

Substituted isatin derivatives

-

Standard anti-inflammatory drug (e.g., Indomethacin)

-

Plethysmometer

Procedure:

-

Animal Acclimatization and Grouping: Acclimatize the rats for at least one week before the experiment. Divide the animals into groups: control, standard, and test groups.

-

Compound Administration: Administer the isatin derivatives (test groups) and the standard drug orally or intraperitoneally 30-60 minutes before the carrageenan injection. The control group receives the vehicle only.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point compared to the control group.

Conclusion

Substituted isatin derivatives represent a highly versatile and promising class of compounds with a wide array of biological activities. Their demonstrated efficacy in preclinical models of cancer, microbial and viral infections, and inflammation underscores their potential for the development of novel therapeutic agents. The multifaceted mechanisms of action, particularly the ability to modulate key signaling pathways, offer opportunities for targeted drug design. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers and drug development professionals to further explore and harness the therapeutic potential of this remarkable scaffold. Continued structure-activity relationship studies and in vivo efficacy and safety evaluations are crucial next steps in translating the promise of isatin derivatives into clinical applications.

References

- 1. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]

- 3. tandfonline.com [tandfonline.com]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulisatin is a diphenolic laxative prodrug that undergoes metabolic activation in the large intestine to its active form, 3,3-Bis-(4-hydroxyphenyl)-7-methyl-2-indolinone (BHMI). This technical guide synthesizes the available pharmacological data on this compound and its active metabolite, BHMI. Due to the limited recent research on this specific compound, this paper also contextualizes its properties within the broader class of diphenolic laxatives. The known mechanisms of action, including the inhibition of colonic water absorption and potential signaling pathways, are discussed. This guide aims to provide a comprehensive overview for researchers and professionals in drug development, while also highlighting the gaps in the current understanding of this compound's detailed pharmacology.

Introduction

This compound, chemically identified as the disodium salt of the sulfuric acid diester of 3,3-bis-(4-hydroxyphenyl)-7-methyl-2-indolinone, is a stimulant laxative[1]. As a prodrug, it remains inactive until it reaches the large intestine, where it is hydrolyzed by the gut microbiota into its active metabolite, BHMI[1]. The primary pharmacological effect of BHMI is the inhibition of water and electrolyte absorption in the colon, leading to a laxative effect[1]. This document provides a detailed overview of the known pharmacological properties of this compound and BHMI, including available data on its mechanism of action and experimental findings.

Physicochemical Properties

| Compound | IUPAC Name | Molecular Formula | Molar Mass |

| This compound | [4-[7-methyl-2-oxo-3-(4-sulfooxyphenyl)-1H-indol-3-yl]phenyl] hydrogen sulfate | C21H17NO9S2 | 491.49 g/mol |

| BHMI | 3,3-bis(4-hydroxyphenyl)-7-methyl-1H-indol-2-one | C21H17NO3 | 331.4 g/mol |

Pharmacodynamics and Mechanism of Action

This compound itself is pharmacologically inactive regarding intestinal motility and water absorption[1]. Its therapeutic effect is entirely dependent on its conversion to BHMI.

Activation of this compound

This compound passes through the stomach and small intestine intact. In the large intestine, bacterial arylsulfatases cleave the sulfate groups, releasing the active diphenolic compound, BHMI[1].

Caption: Metabolic Activation of this compound in the Large Intestine.

Laxative Effect of BHMI

The laxative properties of BHMI, and other diphenolic laxatives, are attributed to two primary mechanisms: increased intestinal motility and alteration of fluid and electrolyte transport across the colonic mucosa.

3.2.1. Inhibition of Water and Electrolyte Absorption

The principal mechanism of BHMI's laxative effect is the inhibition of water and electrolyte absorption from the colon. This leads to an increase in the water content of the feces, making them softer and easier to pass. Studies on related diphenolic laxatives suggest this may be achieved through the inhibition of the Na+/K+-ATPase pump in the colonic epithelium.

3.2.2. Stimulation of Intestinal Motility

Early studies on a precursor of this compound (DAN-603) indicated that it selectively increases colonic motility without affecting the stomach or small intestine. This pro-motility effect contributes to the overall laxative action.

Proposed Signaling Pathways

The precise signaling pathways for the laxative effect of BHMI have not been fully elucidated. However, research on diphenolic laxatives and a recent study on BHMI in a cancer context provide potential mechanisms.

Inhibition of Na+/K+-ATPase Pathway

Diphenolic laxatives have been shown to inhibit the Na+/K+-ATPase in the colon. This inhibition would lead to an increase in intracellular sodium, disrupting the electrochemical gradient necessary for water reabsorption.

Caption: Proposed Na+/K+-ATPase Inhibition Pathway of BHMI.

Prostaglandin E2 (PGE2) Synthesis Pathway

Some studies suggest that diphenolic laxatives may stimulate the synthesis of Prostaglandin E2 (PGE2) in the colon. PGE2 is known to induce intestinal secretion and motility.

Caption: Proposed PGE2 Synthesis Stimulation Pathway of BHMI.

Quantitative Data

Disclaimer: The following data is extracted from a 1979 study by Moretó et al. and is presented for historical context. The lack of recent studies means this data has not been independently verified with modern methodologies.

| Experiment | Compound | Dose | Effect |

| Inhibition of Water Absorption in Rat Colon | This compound | 1.5, 3, and 6 mg | No significant inhibition |

| Inhibition of Water Absorption in Rat Colon | BHMI | 15 and 30 µg | Significant inhibition |

Experimental Protocols

Disclaimer: Due to the inability to access the full-text articles of the primary research, the following experimental protocols are summarized based on the information available in the abstracts. These summaries may lack the detailed steps required for replication.

Hydrolysis of this compound

-

Objective: To determine the site of this compound hydrolysis.

-

Methodology: Homogenates of the gastrointestinal tract of rats (stomach, small intestine, large intestine) and rat cecal content were incubated with this compound. The hydrolysis of the sulfate ester bonds was measured. This compound was also tested as a substrate for arylsulfatase from Helix pomatia.

-

Workflow:

Caption: Experimental Workflow for this compound Hydrolysis.

Effect on Intestinal Motility

-

Objective: To assess the effect of this compound on intestinal transit.

-

Methodology: Rats were pretreated with neomycin sulfate to reduce gut microflora. The intestinal transit speed was then measured after administration of this compound.

Inhibition of Water Absorption

-

Objective: To quantify the effect of this compound and BHMI on water absorption in the colon.

-

Methodology: The rat colon was perfused, and the amount of water absorption was measured in the presence of varying concentrations of this compound and BHMI.

Related Compounds

BHMI belongs to the class of diphenolic laxatives. Other compounds in this class include:

-

Bisacodyl: A widely used over-the-counter laxative that is also metabolized to a diphenolic active compound.

-

Sodium picosulfate: Another prodrug that is activated by gut bacteria to form the same active metabolite as bisacodyl.

-

Phenolphthalein: Formerly used as a laxative but has been withdrawn in many countries due to safety concerns.

The mechanisms of action of these compounds are thought to be similar to that proposed for BHMI, primarily involving the inhibition of water absorption and stimulation of colonic motility.

Conclusion and Future Directions

This compound is a prodrug that is effectively converted to its active metabolite, BHMI, in the large intestine. The pharmacological activity of BHMI as a stimulant laxative is well-established from foundational studies. However, there is a notable lack of recent research to provide a more detailed understanding of its molecular mechanisms and signaling pathways. The proposed mechanisms, largely inferred from the broader class of diphenolic laxatives, include the inhibition of Na+/K+-ATPase and potential stimulation of prostaglandin E2 synthesis.

For drug development professionals, this compound and BHMI represent a scaffold with a known, targeted gastrointestinal effect. Future research should focus on:

-

Elucidating the specific molecular targets of BHMI in the colonic epithelium.

-

Mapping the detailed signaling pathways involved in its laxative effect.

-

Conducting modern pharmacokinetic and pharmacodynamic studies to provide more precise quantitative data.

A deeper understanding of the pharmacology of this compound and BHMI could pave the way for the development of new, more targeted therapies for constipation and other gastrointestinal motility disorders.

References

Exploring the therapeutic potential of the isatin core structure

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The isatin core, a synthetically versatile indole-1H-2,3-dione, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. This technical guide provides a comprehensive overview of the therapeutic potential of isatin and its derivatives, with a focus on their applications in oncology, virology, microbiology, and neurodegenerative diseases. This document consolidates quantitative data on the efficacy of various isatin-based compounds, details key experimental protocols for their evaluation, and visualizes the intricate signaling pathways they modulate. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals engaged in the discovery and design of novel therapeutics based on the isatin framework.

Introduction

Isatin, an endogenous compound found in mammalian tissues and various natural sources, has captivated the attention of medicinal chemists for decades.[1][2] Its unique structural features, including a fused aromatic ring, a reactive C3-keto group, and an N-H group amenable to substitution, provide a rich platform for chemical modification and the development of a diverse array of bioactive molecules.[3] Derivatives of the isatin core have been shown to exhibit a wide spectrum of biological activities, including potent anticancer, antiviral, antimicrobial, and neuroprotective properties.[4][5] Several isatin-based drugs, such as the kinase inhibitors Sunitinib and Nintedanib, have successfully transitioned into clinical use, underscoring the therapeutic relevance of this scaffold. This guide aims to provide a detailed technical overview of the isatin core's therapeutic potential, focusing on quantitative data, experimental methodologies, and the underlying mechanisms of action.

Therapeutic Applications of Isatin Derivatives

The therapeutic landscape of isatin derivatives is vast and continues to expand. This section will delve into the most prominent areas of investigation: oncology, virology, microbiology, and neuroprotection.

Anticancer Activity

Isatin-based compounds have demonstrated significant potential as anticancer agents, acting through multiple mechanisms to inhibit tumor growth and induce cancer cell death. Their multifaceted approach includes the induction of apoptosis, inhibition of key protein kinases involved in cancer progression, and disruption of microtubule dynamics.

2.1.1. Induction of Apoptosis

A primary mechanism by which isatin derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This is often achieved through the activation of caspases, a family of proteases that execute the apoptotic cascade. Studies have shown that certain isatin derivatives can activate key executioner caspases like caspase-3 and caspase-9. Furthermore, these compounds can modulate the expression of Bcl-2 family proteins, which are critical regulators of apoptosis.

2.1.2. Kinase Inhibition

Many isatin derivatives function as potent inhibitors of various protein kinases that are often dysregulated in cancer. A notable target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process by which tumors form new blood vessels to support their growth. By inhibiting VEGFR-2, isatin compounds can effectively cut off the tumor's blood supply. Other important kinase targets include Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), which are crucial for cancer cell proliferation and survival.

2.1.3. Quantitative Data: Anticancer Activity of Isatin Derivatives

The following table summarizes the in vitro cytotoxic activity of selected isatin derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Isatin-triazole hybrid (13) | MGC-803 (Gastric) | 9.78 | |

| Ospemifene-isatin hybrid (15) | MCF-7 (Breast) | 1.56 | |

| Bis-(indoline-2,3-dione) (29) | MCF-7 (Breast) | 0.0028 | |

| Isatin-thiadiazole (5b, 5r) | MCF-7 (Breast) | 18.13 | |

| Isatin-thiadiazole (5n) | MCF-7 (Breast) | 20.17 | |

| Quinoline-isatin (13) | Caco-2 (Colorectal) | 9.3 | |

| Quinoline-isatin (14) | Caco-2 (Colorectal) | 5.7 | |

| Di/trisubstituted isatin (2) | Jurkat (T-cell leukemia) | 0.03 | |

| Benzofuran–isatin (14g) | Various | 77.2 - 88.9 | |

| Benzofuran–isatin (14h) | Various | 65.4 - 89.7 | |

| Ciprofloxacin-triazole-isatin (15i) | A549, HepG2, SF-268 | 78.1 - 90.7 | |

| Isatin-pomalidomide hybrid (11) | U266B1 (Multiple Myeloma) | 2.5 |

Antiviral Activity

The isatin scaffold has a long history in antiviral research, with methisazone, an isatin derivative, being one of the first synthetic antiviral drugs. Modern research continues to uncover the broad-spectrum antiviral potential of isatin compounds against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and coronaviruses.

2.2.1. Mechanism of Antiviral Action

The antiviral mechanisms of isatin derivatives are diverse and often virus-specific. For HIV, some derivatives have been shown to inhibit the reverse transcriptase enzyme, a critical component of the viral replication cycle. In the case of coronaviruses like SARS-CoV, isatin compounds have been identified as inhibitors of the 3C-like protease (3CLpro), an essential enzyme for viral polyprotein processing.

2.2.2. Quantitative Data: Antiviral Activity of Isatin Derivatives

The following table presents the antiviral efficacy of selected isatin derivatives, with data shown as EC50 values (the concentration required to achieve 50% of the maximum effect) or IC50 values for enzyme inhibition.

| Compound/Derivative | Virus/Target | EC50/IC50 (µg/mL or µM) | Reference |

| Norfloxacin-isatin Mannich base (1a) | HIV-1 | 11.3 µg/mL | |

| Norfloxacin-isatin Mannich base (1b) | HIV-1 | 13.9 µg/mL | |

| Isatin β-thiosemicarbazone (10c, f, i) | HIV-1 | 2.62 - 3.40 µM | |

| Aminopyrimidinimino isatin (9l) | HIV-1 | >99% protection | |

| Isatin-sulfadimidine Schiff base | HIV-1 | 8 - 15.3 µg/mL | |

| SPIII-5H | HCV RNA | 17 µg/mL | |

| SPIII-Br | HCV RNA | 19 µg/mL | |

| N-substituted isatin (4o) | SARS-CoV 3CLpro | 0.95 µM | |

| N-substituted isatin (4k) | SARS-CoV 3CLpro | IC50 in µM range |

Antimicrobial Activity

With the rise of antibiotic resistance, there is an urgent need for novel antimicrobial agents. Isatin derivatives have demonstrated promising activity against a variety of pathogenic bacteria and fungi.

2.3.1. Quantitative Data: Antimicrobial Activity of Isatin Derivatives

The antimicrobial efficacy of isatin derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Isatin-decorated thiazole | Escherichia coli ATCC 25922 | 0.5 - 512 | |

| Isatin-decorated thiazole | Staphylococcus aureus | 0.5 - 512 | |

| Isatin-decorated thiazole | Candida albicans | 0.5 - 512 | |

| Isatin-thiosemicarbazone (3b) | Various bacteria | 3.12 | |

| Isatin-thiosemicarbazone (3e) | C. tropicalis, T. rubrum | 6.25 | |

| 5-substituted isatin Schiff base | Pseudomonas aeruginosa | 6.25 |

Neuroprotective Effects

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, pose a significant challenge to global health. Isatin derivatives have emerged as potential therapeutic agents in this area, exhibiting neuroprotective effects through various mechanisms, including anti-neuroinflammatory and antioxidant activities. Some derivatives have also been shown to inhibit monoamine oxidase B (MAO-B), an enzyme implicated in the progression of Parkinson's disease.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of the therapeutic potential of isatin derivatives.

Synthesis of Isatin Derivatives (General Procedure)

A common method for synthesizing isatin-based Schiff bases involves the condensation reaction between an isatin derivative and a primary amine.

-

Materials: Appropriate isatin analog, primary amine (e.g., gallic hydrazide), absolute ethanol, glacial acetic acid.

-

Procedure:

-

Dissolve the isatin analog (1 equivalent) and the primary amine (1 equivalent) in absolute ethanol.

-

Add a catalytic amount of glacial acetic acid (e.g., 5 drops).

-

Reflux the reaction mixture for a specified time (e.g., 10-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Collect the precipitated product by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to obtain the purified isatin derivative.

-

Characterize the final product using spectroscopic methods such as FTIR, ¹H-NMR, and mass spectrometry.

-

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Materials: 96-well plates, cancer cell lines, complete culture medium, MTT solution (5 mg/mL in sterile PBS), solubilization solution (e.g., DMSO).

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Prepare serial dilutions of the isatin test compounds in culture medium.

-

Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include vehicle control and untreated control wells.

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

-

Kinase Inhibition Assay (Kinase-Glo® Luminescent Assay)

This assay measures the amount of ATP remaining in solution following a kinase reaction, which is inversely correlated with kinase activity.

-

Materials: White opaque 96-well plates, target kinase, kinase substrate, ATP, kinase reaction buffer, Kinase-Glo® reagent.

-

Procedure:

-

In a 96-well plate, set up the kinase reaction by adding the test compound at various concentrations, the target kinase, and its substrate in the reaction buffer.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

Add the Kinase-Glo® reagent to each well to terminate the kinase reaction and generate a luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.

-

Caspase Activity Assay (Fluorometric Assay)

This assay measures the activity of caspases, key mediators of apoptosis, by detecting the cleavage of a fluorogenic substrate.

-

Materials: Cell lysates from treated and untreated cells, fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7), assay buffer.

-

Procedure:

-

Prepare cell lysates from cells treated with the isatin derivative and control cells.

-

In a 96-well plate, incubate a specific amount of protein from each lysate with the fluorogenic caspase substrate in the assay buffer.

-

Measure the fluorescence at appropriate excitation and emission wavelengths at regular intervals using a microplate fluorometer.

-

Determine the rate of substrate cleavage from the linear portion of the fluorescence versus time plot.

-

Express caspase activity as the fold increase in treated samples compared to untreated controls.

-

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Materials: 96-well microtiter plates, Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi), microbial inoculums, isatin test compounds.

-

Procedure:

-

Prepare serial two-fold dilutions of the isatin compounds in the appropriate broth in a 96-well plate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Signaling Pathways and Mechanisms of Action

The therapeutic effects of isatin derivatives are underpinned by their ability to modulate a variety of cellular signaling pathways. This section provides a visual representation of some of these key pathways using Graphviz (DOT language).

Apoptosis Induction Pathway

Isatin derivatives can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, culminating in the activation of executioner caspases.

References

- 1. researchgate.net [researchgate.net]

- 2. From Structure to Function: Isatin Derivatives as a Promising Class of Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of Anti-Neuroinflammatory Activity of Isatin Derivatives in Activated Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. researchgate.net [researchgate.net]

In Silico Screening of Sulisatin Analogs for Enzyme Inhibition: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the in silico screening process for identifying and characterizing novel enzyme inhibitors, using Sulisatin analogs as a case study. While this compound itself is a laxative targeting bacterial enzymes, its core structure presents a scaffold for designing analogs with potential therapeutic applications against human enzymes. This document outlines a detailed workflow for virtual screening, molecular docking, and analysis, with a specific focus on tyrosinase as a representative enzyme target. Experimental protocols, data presentation standards, and visualization of key pathways and workflows are provided to guide researchers in the field of computational drug discovery.

Introduction

In silico screening has emerged as a powerful and cost-effective strategy in modern drug discovery, enabling the rapid assessment of large compound libraries for their potential to interact with a biological target. This guide details a methodological approach to the virtual screening of analogs of this compound, a diphenolic laxative, for their potential as enzyme inhibitors.

This compound is hydrolyzed in the colon by bacterial aryl sulfate sulfohydrolases to its active diphenolic derivatives.[1] While its primary action is localized to the gut, the chemical scaffold of its metabolites provides a foundation for the design of novel analogs targeting human enzymes. For the purpose of this guide, we will focus on human tyrosinase, a key enzyme in melanin biosynthesis, as a representative target. Dysregulation of tyrosinase activity is implicated in various skin disorders and has been linked to neurodegenerative processes.[2][3] The structural similarity of this compound's diphenolic core to tyramine, a known precursor for tyrosinase substrates, makes its analogs compelling candidates for inhibition studies.

This document will provide researchers, scientists, and drug development professionals with a detailed workflow, from target preparation and ligand library design to molecular docking, and data analysis.

The Target Enzyme: Tyrosinase

Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting steps in the biosynthesis of melanin.[2] It is a well-established target for the development of inhibitors for cosmetic and therapeutic purposes, including the treatment of hyperpigmentation disorders.

Tyrosinase in Signaling Pathways

Tyrosinase expression and activity are regulated by several signaling pathways, most notably the cAMP-mediated pathway initiated by α-melanocyte-stimulating hormone (α-MSH).[4] Understanding this pathway is crucial for contextualizing the biological impact of tyrosinase inhibition.

In Silico Screening Workflow

The virtual screening process involves a series of computational steps designed to identify promising ligand candidates from a large library. This workflow is a crucial first step in filtering vast chemical spaces to a manageable number of compounds for further experimental validation.

Experimental Protocols

This section provides detailed methodologies for the key computational experiments in the screening of this compound analogs against tyrosinase.

Target Protein Preparation

-

Obtain Protein Structure: Download the crystal structure of mushroom tyrosinase from the Protein Data Bank (PDB ID: 2Y9X). This structure is a commonly used model for in silico studies of tyrosinase inhibitors.

-

Prepare the Protein:

-

Remove water molecules and any co-crystallized ligands from the PDB file.

-

Add polar hydrogen atoms to the protein structure.

-

Assign partial charges (e.g., Gasteiger charges) to all atoms.

-

Define the active site. For tyrosinase, this includes the two copper ions and surrounding histidine residues.

-

Define the grid box for docking, ensuring it encompasses the entire active site. A grid of 80 x 80 x 80 points with a spacing of 0.2 Å centered on the active site is a common starting point.

-

Save the prepared protein structure in the appropriate format (e.g., PDBQT for AutoDock).

-

Ligand Library Preparation

-

Design this compound Analogs: Generate a virtual library of this compound analogs. This can be done by systematically modifying the this compound scaffold, for example, by altering the substitution patterns on the phenyl rings, changing the linker between the rings, or modifying the sulfonate groups.

-

2D to 3D Conversion: Convert the 2D structures of the analogs into 3D conformations using software like Open Babel.

-

Energy Minimization: Perform energy minimization on each 3D structure to obtain a low-energy, stable conformation.

-

Assign Rotatable Bonds and Charges: Define the rotatable bonds within each ligand and assign partial charges.

-

Save in Appropriate Format: Save the prepared ligand library in a format compatible with the docking software (e.g., PDBQT).

Molecular Docking

-

Software: Utilize a molecular docking program such as AutoDock Vina.

-

Configuration:

-

Specify the prepared protein receptor file.

-

Specify the prepared ligand file(s).

-

Define the coordinates of the grid box.

-

Set the exhaustiveness of the search (a higher value increases the computational time but also the reliability of the result).

-

-

Execution: Run the docking simulation for each this compound analog against the prepared tyrosinase structure. The program will generate multiple binding poses for each ligand within the active site and calculate a binding affinity score for each pose.

Post-Docking Analysis and Filtering

-

Binding Affinity Analysis: Rank the this compound analogs based on their predicted binding affinities (docking scores). A more negative score typically indicates a stronger predicted binding.

-

Interaction Analysis: Visualize the binding poses of the top-ranked analogs within the tyrosinase active site. Analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, metal chelation with the copper ions).

-

ADMET Prediction: Use computational tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the most promising candidates. This helps to filter out compounds with poor pharmacokinetic profiles early in the discovery process.

Data Presentation

Quantitative data from in silico screening and subsequent experimental validation should be presented in a clear and structured format to facilitate comparison.

Table 1: In Silico Docking Results of this compound Analogs against Tyrosinase

| Compound ID | Structure/Modification | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted ADMET Profile (Summary) |

| This compound-A01 | [Description of analog 1] | -8.5 | His61, His85, Asn260 | Favorable |

| This compound-A02 | [Description of analog 2] | -8.2 | His244, Glu256 | Moderate |

| This compound-A03 | [Description of analog 3] | -7.9 | Val283, Phe264 | Favorable |

| ... | ... | ... | ... | ... |

Table 2: Experimental Validation of Top this compound Analogs as Tyrosinase Inhibitors

| Compound ID | IC50 (µM) | Ki (µM) | Type of Inhibition |

| This compound-A01 | 10.5 ± 1.2 | 5.3 | Competitive |

| This compound-A02 | 15.2 ± 2.1 | 12.8 | Non-competitive |

| ... | ... | ... | ... |

| Kojic Acid (Control) | 23.1 ± 1.3 | - | Competitive |

Conclusion

This technical guide provides a foundational workflow for the in silico screening of this compound analogs as potential enzyme inhibitors, using tyrosinase as a case study. By following the detailed protocols for target and ligand preparation, molecular docking, and data analysis, researchers can effectively identify and prioritize novel inhibitor candidates for further development. The integration of pathway analysis and ADMET prediction into the screening cascade enhances the potential for identifying compounds with both high potency and favorable drug-like properties. This structured, computation-driven approach accelerates the early stages of drug discovery and provides a rational basis for the design of new therapeutic agents.

References

Structure-Activity Relationship (SAR) Studies of Isatin Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Isatin (1H-indole-2,3-dione), an endogenous heterocyclic compound, has emerged as a "privileged scaffold" in medicinal chemistry. Its versatile structure allows for substitutions at multiple positions, leading to a vast library of derivatives with a broad spectrum of pharmacological activities. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of isatin derivatives, focusing on their anticancer, antiviral, antimicrobial, and anticonvulsant properties. The guide summarizes quantitative biological data, details key experimental protocols, and visualizes relevant biological pathways and experimental workflows to support researchers in the rational design of novel isatin-based therapeutics.

Core Structure and Sites of Modification

The isatin core features several positions amenable to chemical modification, primarily at the N-1, C-3, and C-5/C-7 positions of the indole ring. The biological activity of isatin derivatives is highly dependent on the nature and position of these substituents.

Anticancer Activity

Isatin derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of protein kinases and tubulin polymerization, as well as the induction of apoptosis.[1]

Structure-Activity Relationship (SAR) for Anticancer Activity

-

N-1 Position: Substitution at the N-1 position with alkyl or benzyl groups often enhances anticancer activity.[2] N-alkylation can increase lipophilicity, potentially improving cell membrane permeability.[3]

-

C-3 Position: The carbonyl group at the C-3 position is a key site for modification. The formation of Schiff bases, hydrazones, and thiosemicarbazones at this position has yielded highly potent anticancer compounds.[4][5]

-

C-5 Position: Substitution at the C-5 position with electron-withdrawing groups, such as halogens (Br, Cl, F), generally increases cytotoxic activity. This is attributed to altered electronic properties and lipophilicity, which can enhance binding to target proteins.

-

Hybrid Molecules: Hybrid molecules incorporating isatin with other pharmacophores, such as triazoles, chalcones, and benzofurans, have shown synergistic effects and potent, broad-spectrum anticancer activity.

Quantitative Data: Anticancer Activity of Isatin Derivatives

| Compound Class | Derivative/Substituent | Cancer Cell Line | IC50 (µM) | Reference |

| Bis-(indoline-2,3-dione) | Hydrazine linker | MCF-7 | 0.0028 | |

| Isatin-Triazole Hydrazone | Bromo-substituent at C-5 and C-7 | MCF-7 | 1.56 | |

| Isatin-Triazole Hybrid | Methoxy-substituted phenyl acetyl pyrazoline | HeLa | 1.3 | |

| (Z)-3-(benzylidene)indolin-2-one | 3'-methoxy-4'-(2-amino-2-oxoethoxy) | PC-3 | 1.89 | |

| (Z)-3-(benzylidene)indolin-2-one | 3'-methoxy-4'-(2-amino-2-oxoethoxy) | DU-145 | 1.94 | |

| Isatin-Chalcone Hybrid | - | HCT-116 | 2.88 - 62.88 | |

| Tri-substituted Isatin | Halogens at C-5, C-6, C-7 | K562 | 1.75 | |

| Isatin-Benzofuran Hybrid | - | MCF-7/DOX | 47.6 - 96.7 | |

| Bis-Isatin Hybrid | - | Hela, HCT-116, A549 | 8.32 - 49.73 | |

| Isatin-Deazapurine Hybrid | Methoxy substitution | MDA-MB-231 | 2.48 | |

| Isatin-Deazapurine Hybrid | Methoxy substitution | HeLa | 1.98 | |

| Isatin-Thiosemicarbazone Hybrid | - | MCF-7 | 8.19 | |

| Isatin-Thiosemicarbazone Hybrid | - | MDA-MB-231 | 23.41 | |

| Nickel(II) bis(isatin thiosemicarbazone) | N-substituted | IM-9 | 7.92 |

Signaling Pathways in Anticancer Activity

Isatin derivatives can inhibit various protein kinases involved in cancer cell proliferation and survival, such as VEGFR2, PDGFR-b, and FGFR-1.

Certain isatin derivatives induce apoptosis through the mitochondrial pathway, involving the release of cytochrome c and activation of caspases.

Experimental Protocols

-

Equimolar quantities of the desired isatin derivative and an appropriate aromatic primary amine are dissolved in warm ethanol.

-

A catalytic amount of glacial acetic acid is added to the mixture.

-

The reaction mixture is refluxed for 4-8 hours.

-

The mixture is then cooled to room temperature, allowing the Schiff base product to precipitate.

-

The resulting solid is filtered, washed with dilute ethanol, and dried.

-

Recrystallization from a suitable solvent (e.g., ethanol-water mixture) is performed to purify the product.

-

Isatin or a substituted isatin is dissolved in ethanol.

-

An equimolar amount of thiosemicarbazide is added to the solution.

-

A few drops of a catalyst, such as acetic acid, may be added.

-

The mixture is stirred at room temperature or refluxed for several hours.

-

The resulting precipitate is filtered, washed, and dried to yield the thiosemicarbazone derivative.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Antiviral Activity

Isatin derivatives have shown promising activity against a range of viruses, including HIV, SARS-CoV, and Hepatitis C virus (HCV).

Structure-Activity Relationship (SAR) for Antiviral Activity

-

C-3 Position: The C-3 position is crucial for antiviral activity. Thiosemicarbazone and Schiff base modifications at this position have been particularly effective.

-

C-5 Position: Halogenation (especially with fluorine) at the C-5 position can enhance anti-HIV activity.

-

N-1 Position: N-alkylation or the introduction of Mannich bases at the N-1 position can modulate antiviral potency.

Quantitative Data: Antiviral Activity of Isatin Derivatives

| Compound Class | Derivative/Substituent | Virus | EC50 | Reference |

| Norfloxacin-Isatin Mannich Base | Trimethoprim at C-3, EWG at C-5 | HIV-1 | 11.3 µg/mL | |

| Norfloxacin-Isatin Mannich Base | Trimethoprim at C-3, EWG at C-5 | HIV-1 | 13.9 µg/mL | |

| Isatin-Sulfadimidine Schiff Base | - | HIV-1 | 8 - 15.3 µg/mL | |

| Isatin-Sulfadimidine Schiff Base | - | HIV-2 | 41.5 - 125 µg/mL | |

| Thiosemicarbazone Derivative | - | HIV | 0.34 µM | |

| Thiosemicarbazone Derivative | - | HIV | 2.9 µM | |

| Aminopyrimidinimino Isatin | - | HIV-1 | 12.1 - 62.1 µg/mL | |

| Isatin-Sulfonamide Derivative | 5-Fluoro | HCV | 6 µg/mL |

Experimental Protocol: Anti-HIV Activity Assay (General)

-

MT-4 cells are cultured in appropriate media.

-

Cells are infected with HIV-1 or HIV-2.

-

The infected cells are treated with various concentrations of the isatin derivatives.

-

After an incubation period, cell viability is assessed using methods like the MTT assay to determine the 50% effective concentration (EC50).

-

Cytotoxicity of the compounds on uninfected cells is also determined to calculate the selectivity index (SI).

Antimicrobial Activity

Isatin derivatives exhibit broad-spectrum antimicrobial activity against various bacteria and fungi.

Structure-Activity Relationship (SAR) for Antimicrobial Activity

-

C-3 Position: The presence of a hydrazone, imine, or thiosemicarbazone moiety at the C-3 position is often associated with enhanced antimicrobial activity.

-

N-1 Position: N-alkylation or acylation can increase antibacterial potency.

-

C-5 Position: Halogen substitution at the C-5 position generally improves antimicrobial effects.

-

Hybrid Molecules: Linking the isatin core to other heterocyclic rings like thiazole can lead to potent antimicrobial agents.

Quantitative Data: Antimicrobial Activity of Isatin Derivatives

| Compound Class | Derivative/Substituent | Microorganism | MIC (µg/mL) | Reference |

| Isatin-Thiazole Hybrid | - | E. coli | - | |

| Isatin-Thiazole Hybrid | - | MRSA | - | |

| Isatin-Thiazole Hybrid | - | C. albicans | - | |

| Isatin-β-thiosemicarbazone | - | MRSA | 0.78 (mg/L) | |

| Isatin-β-thiosemicarbazone | - | Vancomycin-resistant Enterococcus | 0.39 (mg/L) | |

| 5-Substituted Isatin Schiff Base | - | P. aeruginosa | 6.25 | |

| Isatin Derivative | - | C. jejuni | <1.0 - 16.0 | |

| Isatin Derivative | - | C. coli | <1.0 - 16.0 | |

| Isatin-Hydrazone Derivative | - | S. aureus | 3.12 | |

| Isatin-Hydrazone Derivative | - | C. tropicalis | 6.25 |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

Anticonvulsant Activity

Isatin derivatives have been investigated as potential anticonvulsant agents, with some compounds showing efficacy in preclinical models of epilepsy.

Structure-Activity Relationship (SAR) for Anticonvulsant Activity

-

Pharmacophore Model: A common pharmacophore for anticonvulsant activity includes an aromatic ring, an electron donor group, and a hydrogen bond acceptor/donor domain, all of which can be incorporated into isatin derivatives.

-

C-3 Position: Schiff base and semicarbazone modifications at the C-3 position are often beneficial for anticonvulsant activity.

-

Aromatic Ring Substituents: The nature and position of substituents on the aromatic rings of the molecule can significantly influence activity. For example, methoxy groups on a phenyl ring attached to the C-3 imine have shown significant anti-seizure activity in the MES model.

Quantitative Data: Anticonvulsant Activity of Isatin Derivatives

| Compound Class | Derivative/Substituent | Test Model | ED50 (mg/kg) | Reference |

| 5-acetyl-3-((phenyl)imino)indolin-2-one | 4-substituted | MES | 31.5 | |

| 5-acetyl-3-((phenyl)imino)indolin-2-one | 4-substituted | scPTZ | 37.4 | |

| N-methyl-5-bromo-3-imino isatin | p-chlorophenyl | MES | - | |

| N-methyl-5-bromo-3-imino isatin | p-chlorophenyl | ScMet | - |

Experimental Protocol: Maximal Electroshock (MES) Test

The MES test is a standard preclinical model for screening anticonvulsant drugs effective against generalized tonic-clonic seizures.

-

Animal Model: Typically, mice or rats are used.

-

Drug Administration: The test compound (isatin derivative) is administered to the animals, usually intraperitoneally (i.p.), at various doses. A vehicle control group is also included.

-

Time of Peak Effect: The test is conducted at the predetermined time of peak effect of the drug.

-

Induction of Seizure: A maximal seizure is induced by applying an electrical current through corneal or ear electrodes.

-

Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Data Analysis: The percentage of animals protected from the tonic hindlimb extension is calculated for each dose group. The median effective dose (ED50) is then determined using probit analysis.

Conclusion

The isatin scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight key structural features that can be rationally modified to enhance potency and selectivity for various biological targets. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers engaged in the design, synthesis, and evaluation of new isatin derivatives with the potential to address a wide range of diseases. Further exploration of hybrid molecules and the application of computational modeling will undoubtedly continue to unlock the full therapeutic potential of this important class of compounds.

References

- 1. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. distantreader.org [distantreader.org]

- 4. benchchem.com [benchchem.com]

- 5. In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Nature's Arsenal: A Technical Guide to the Natural Sources and Isolation of Isatin-Containing Compounds

For Immediate Release

This technical guide provides an in-depth exploration of the natural origins and isolation methodologies for isatin-containing compounds, a class of molecules garnering significant interest in the fields of drug discovery and biomedical research. Addressed to researchers, scientists, and drug development professionals, this document consolidates current knowledge on the diverse natural sources of these compounds and details the experimental protocols for their extraction and purification.

Isatin (1H-indole-2,3-dione) and its derivatives are a fascinating group of heterocyclic compounds found across various biological kingdoms, from the intricate systems of plants and fungi to marine organisms and even within the human body as a metabolic byproduct.[1] These compounds have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, making them a fertile ground for the development of novel therapeutics.[1][2]

Natural Sources of Isatin and Its Derivatives

Isatin-containing compounds are biosynthesized by a variety of organisms. The following table summarizes the known natural sources and the specific isatin derivatives isolated from them.

| Biological Kingdom | Source Organism | Isatin-Containing Compound(s) | Reference(s) |

| Plantae | Couroupita guianensis (Cannonball Tree) | Isatin | [2][3] |

| Isatis tinctoria (Woad) | Isatin (precursors) | ||

| Melochia tomentosa | Melosatin alkaloids (e.g., methoxy phenyl isatins) | ||

| Boronia koniamboensis | Isatin derivatives | ||

| Fungi | Streptomyces albus | 6-(3'-Methylbuten-2'-yl)isatin | |

| Chaetomium globosum | 5-(3'-Methylbuten-2'-yl)isatin | ||

| Animalia | Dicathais orbita (Marine mollusc) | 6-Bromoisatin | |

| Bufo frogs (Parotid gland secretion) | Isatin | ||

| Humans (Metabolite) | Isatin (metabolite of tryptophan or epinephrine) |

Isolation and Purification: Experimental Protocols

The successful isolation of isatin and its derivatives from their natural matrices is a critical first step in their study and development. The methodologies employed typically involve solvent extraction followed by various chromatographic techniques.

Protocol 1: Isolation of Isatin from Couroupita guianensis Flowers

This protocol details the extraction and purification of isatin from the floral parts of the Cannonball Tree.

1. Extraction: a. 500 g of dried, powdered floral parts of Couroupita guianensis are subjected to Soxhlet extraction with chloroform. b. The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a crude residue.

2. Chromatographic Purification: a. The crude residue is dissolved in a minimal amount of the initial mobile phase. b. The dissolved sample is loaded onto a silica gel column (60-120 mesh). c. The column is eluted with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol. d. Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing isatin. e. Fractions containing the pure compound are combined and the solvent is evaporated to yield crystalline isatin.

Quantitative Data: A yield of 0.600 g of isatin was obtained from 500 g of dried floral parts of Couroupita guianensis.

General Workflow for Isolation of Isatin-Containing Compounds

The following diagram illustrates a generalized workflow for the isolation and purification of isatin derivatives from natural sources.

Biological Activity and Signaling Pathways

Naturally occurring isatin-containing compounds have been shown to modulate various cellular signaling pathways, which underlies their observed biological activities, particularly their anticancer effects.

Apoptosis Induction by Isatin from Couroupita guianensis

Isatin isolated from Couroupita guianensis has been demonstrated to induce apoptosis in human promyelocytic leukemia (HL60) cells. The apoptotic cascade is a complex process involving a series of molecular events that lead to programmed cell death.

Modulation of Cancer-Related Signaling Pathways

Isatin and its derivatives have been found to interfere with several key signaling pathways implicated in cancer progression, including the STAT3, MAPK/ERK, and PI3K/Akt pathways. These pathways regulate critical cellular processes such as proliferation, survival, and angiogenesis.

Conclusion

The diverse natural origins of isatin-containing compounds, coupled with their significant biological activities, underscore their potential as lead structures in drug discovery. This guide provides a foundational understanding of their sources and the methodologies for their isolation. Further research into the specific mechanisms of action and the development of efficient and scalable isolation protocols will be crucial in harnessing the full therapeutic potential of these remarkable natural products.

References

- 1. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] An Extraction of the Isatin from the Couroupita guianesis (Cannon Ball Tree) and a Novel Synthesis of the N,N'-(2-oxo-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazole]-3',5'-diyl]diacetamidefrom the Isatin | Semantic Scholar [semanticscholar.org]

- 3. Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Novel Isatin Derivatives for Anticancer Screening: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel isatin derivatives and their subsequent screening for anticancer activity. Isatin (1H-indole-2,3-dione) is a versatile heterocyclic scaffold that has been extensively explored in medicinal chemistry due to the significant anticancer properties exhibited by its derivatives. These compounds have been shown to target various hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and evasion of apoptosis, by modulating key signaling pathways.

I. Overview of Isatin Derivatives in Anticancer Research

Isatin and its analogues have demonstrated a broad spectrum of pharmacological activities. In the context of cancer, isatin derivatives have been designed to inhibit various key enzymes and protein-protein interactions crucial for tumor growth and survival. Modifications at the N-1, C-3, and C-5 positions of the isatin ring have led to the development of potent anticancer agents, including isatin-chalcone hybrids, isatin-thiazolidinone conjugates, and various Schiff bases. These derivatives have shown efficacy against a range of cancer cell lines, including those of the breast, lung, colon, and prostate.[1][2]

II. Data Presentation: Anticancer Activity of Novel Isatin Derivatives

The following tables summarize the in vitro anticancer activity of representative isatin derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.

Table 1: Anticancer Activity of Isatin-Chalcone Hybrids

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| IH (4-Br) | MCF-7 (Breast) | 6.53 ± 1.12 | [3][4] |

| HeLa (Cervical) | 7.14 ± 1.24 | [3] | |

| IK (4-NH2) | MCF-7 (Breast) | 6.89 ± 1.08 | |

| HeLa (Cervical) | 7.45 ± 1.15 | ||

| IE (3,4-OCH3) | MCF-7 (Breast) | 7.21 ± 1.19 | |

| HeLa (Cervical) | 7.82 ± 1.31 | ||

| 2c | MDA-MB-231 (Breast) | 8.54 | |

| MDA-MB-468 (Breast) | 4.76 | ||

| MCF-7 (Breast) | 3.59 |

Table 2: Anticancer Activity of Isatin-Thiazolidinone Hybrids

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| CI | MDA-MB-231 (Breast) | 10 | |

| MDA-MB-435 (Breast) | 20 | ||

| 3h | hCA II | 6.9 | |

| hCA IX | 45.8 |

III. Experimental Protocols

A. Synthesis of Isatin Derivatives

1. General Synthesis of Isatin-Chalcone Hybrids via Microwave-Assisted Claisen-Schmidt Condensation

This protocol describes a general method for the synthesis of isatin-chalcone hybrids, which often involves the condensation of an isatin derivative with an appropriate acetophenone.

-

Step 1: Synthesis of N-acetylisatin. To a solution of isatin (1 mmol) in acetic anhydride (5 mL), add a catalytic amount of concentrated sulfuric acid (2-3 drops). Heat the mixture at 60-70°C for 30 minutes. Cool the reaction mixture and pour it into ice-cold water. Filter the precipitate, wash with water, and dry to obtain N-acetylisatin.

-

Step 2: Synthesis of 3-acetylisatin. N-acetylisatin (1 mmol) is treated with a substituted acetophenone (1 mmol) in the presence of a base such as piperidine or pyrrolidine in ethanol. The reaction mixture is subjected to microwave irradiation (e.g., 300 W) for a specified time (e.g., 5-10 minutes), which can be optimized.

-

Step 3: Work-up and Purification. After completion of the reaction (monitored by TLC), the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

2. General Synthesis of Isatin-Thiazolidinone Hybrids

This protocol outlines the synthesis of isatin-thiazolidinone hybrids, often achieved through a multi-step reaction involving the formation of a thiosemicarbazone intermediate followed by cyclization.

-

Step 1: Synthesis of Isatin Thiosemicarbazone. A mixture of isatin (1 mmol) and thiosemicarbazide (1.1 mmol) in ethanol containing a few drops of glacial acetic acid is refluxed for 2-4 hours. The reaction is monitored by TLC. After completion, the mixture is cooled, and the resulting precipitate is filtered, washed with ethanol, and dried.

-

Step 2: Synthesis of the Thiazolidinone Ring. The isatin thiosemicarbazone (1 mmol) is reacted with an α-haloester, such as ethyl bromoacetate (1.2 mmol), in the presence of a base like anhydrous sodium acetate in glacial acetic acid. The mixture is refluxed for 6-8 hours.

-

Step 3: Work-up and Purification. The reaction mixture is cooled and poured into crushed ice. The solid product is filtered, washed thoroughly with water, and dried. Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

B. Anticancer Screening Protocols

1. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow cell attachment.

-

Compound Treatment: Prepare serial dilutions of the isatin derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically 630 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability versus the concentration of the compound.

2. Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of isatin derivatives on the cell cycle distribution of cancer cells.

-

Cell Treatment: Seed cells in 6-well plates and treat with the isatin derivative at its IC50 concentration for 24 or 48 hours.

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight or until analysis.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.

IV. Signaling Pathways and Mechanisms of Action

Isatin derivatives exert their anticancer effects by modulating various signaling pathways critical for cancer cell survival and proliferation. Understanding these pathways is crucial for the rational design of more potent and selective anticancer agents.

A. Inhibition of Receptor Tyrosine Kinases (e.g., VEGFR-2)

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Isatin derivatives have been developed as potent inhibitors of VEGFR-2.

Caption: Inhibition of the VEGFR-2 signaling pathway by isatin derivatives.

B. Modulation of Cell Cycle Progression (e.g., CDK2 Inhibition)

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle. CDK2, in complex with cyclin E or cyclin A, is crucial for the G1/S phase transition. Dysregulation of CDK2 activity is common in cancer. Isatin derivatives can inhibit CDK2, leading to cell cycle arrest.

Caption: Isatin derivatives inhibit CDK2, causing cell cycle arrest at the G1/S transition.

C. Induction of Apoptosis (p53 and Caspase Activation)

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. The tumor suppressor protein p53 plays a central role in initiating apoptosis in response to cellular stress. Isatin derivatives have been shown to induce apoptosis through the activation of the p53 pathway and subsequent caspase cascade.

Caption: p53-mediated apoptotic pathway induced by isatin derivatives.

V. Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and anticancer screening of novel isatin derivatives.

Caption: General workflow for the synthesis of novel isatin derivatives.

Caption: Workflow for the anticancer screening of isatin derivatives.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assay of Sulisatin Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction